![molecular formula C9H8F2OS B13604429 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
1-[3-(Difluoromethylsulfanyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one typically involves the introduction of the difluoromethyl group to a phenyl ring via a sulfanyl linkage. One common method involves the reaction of a phenyl ethanone derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluoromethyl sulfonyl chloride in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives depending on the substituent used.
Scientific Research Applications
1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfanyl group can participate in redox reactions, potentially affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one
- 1-{3-chloro-4-(difluoromethoxy)phenyl}ethan-1-one
Uniqueness
1-{3-[(difluoromethyl)sulfanyl]phenyl}ethan-1-one is unique due to the specific positioning of the difluoromethyl and sulfanyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8F2OS |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-[3-(difluoromethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3 |
InChI Key |
RQQFFNLLTMODRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


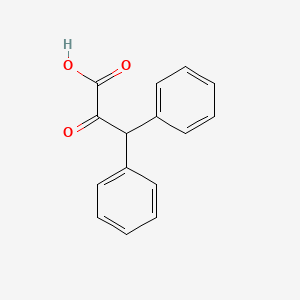
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
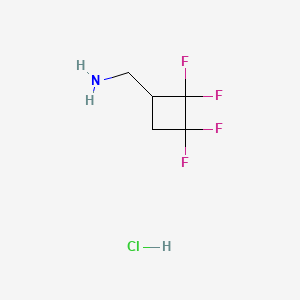
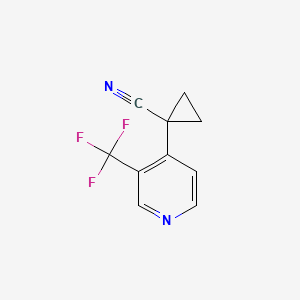
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
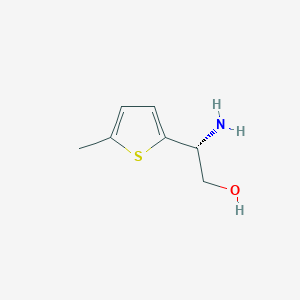
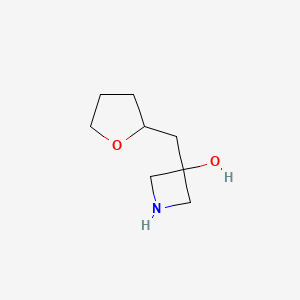
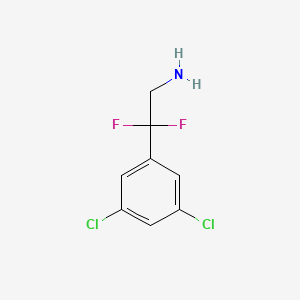
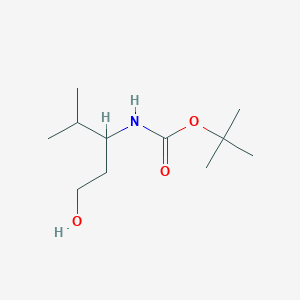

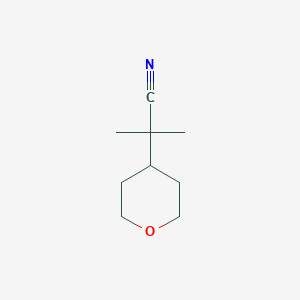
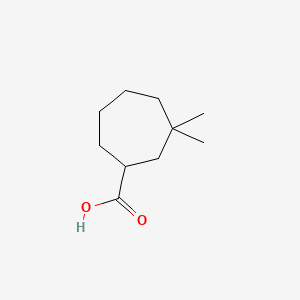
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

